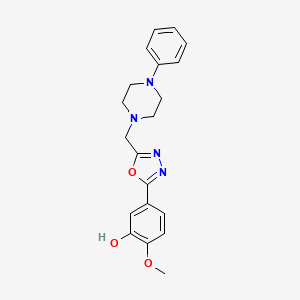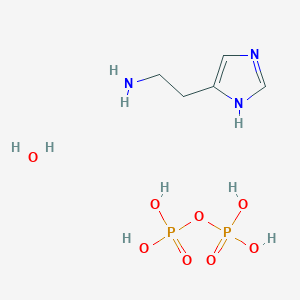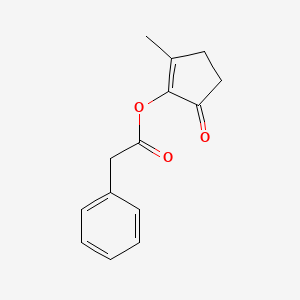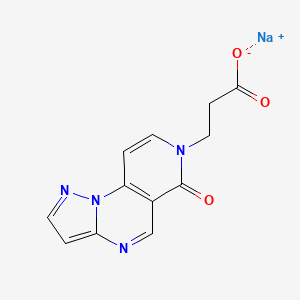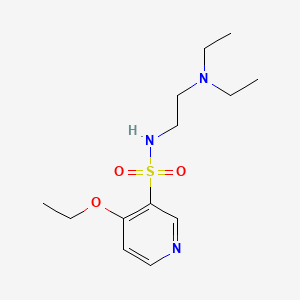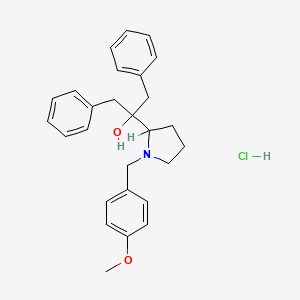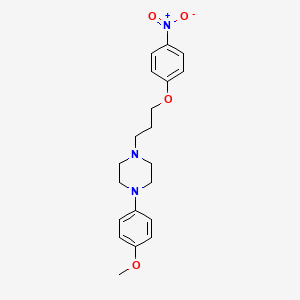
Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazina, 1-(4-metoxifenil)-4-(3-(4-nitrofenoxi)propil)- es un compuesto orgánico complejo que pertenece a la familia de la piperazina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piperazina sustituido con un grupo 4-metoxifenil y un grupo 3-(4-nitrofenoxi)propil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Piperazina, 1-(4-metoxifenil)-4-(3-(4-nitrofenoxi)propil)- típicamente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Sustitución nucleofílica: El paso inicial implica la sustitución nucleofílica de la piperazina con cloruro de 4-metoxifenilo para formar 1-(4-metoxifenil)piperazina.
Formación de éter: El siguiente paso implica la reacción de 1-(4-metoxifenil)piperazina con éter 3-cloropropil-4-nitrofenil en condiciones básicas para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía y la recristalización, son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
Piperazina, 1-(4-metoxifenil)-4-(3-(4-nitrofenoxi)propil)- experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el hidrógeno en presencia de un catalizador.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter seco o gas hidrógeno con un catalizador de paladio.
Sustitución: Haluros de alquilo o haluros de arilo en presencia de una base o un catalizador ácido.
Principales productos formados
Oxidación: Formación de derivados nitro o metoxi correspondientes.
Reducción: Formación de derivados de amina.
Sustitución: Formación de varios derivados de piperazina sustituidos.
Aplicaciones Científicas De Investigación
Piperazina, 1-(4-metoxifenil)-4-(3-(4-nitrofenoxi)propil)- tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y antiparasitarias.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente por sus efectos sobre el sistema nervioso central.
Industria: Utilizado en la producción de polímeros, resinas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de Piperazina, 1-(4-metoxifenil)-4-(3-(4-nitrofenoxi)propil)- implica su interacción con objetivos y vías moleculares específicas. El compuesto puede actuar sobre los receptores de neurotransmisores en el sistema nervioso central, lo que lleva a cambios en la liberación y captación de neurotransmisores. También puede interactuar con enzimas involucradas en vías metabólicas, afectando los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
Piperazina: Un derivado simple de piperazina con características estructurales similares pero que carece de los grupos metoxifenil y nitrofenoxipropil.
1-(4-metoxifenil)piperazina: Similar al compuesto objetivo pero sin el grupo nitrofenoxipropil.
4-(3-(4-nitrofenoxi)propil)piperazina: Similar al compuesto objetivo pero sin el grupo metoxifenil.
Unicidad
Piperazina, 1-(4-metoxifenil)-4-(3-(4-nitrofenoxi)propil)- es única debido a la presencia de ambos grupos metoxifenil y nitrofenoxipropil, que confieren propiedades químicas y biológicas específicas. Estos sustituyentes pueden mejorar la reactividad del compuesto y su potencial actividad biológica en comparación con los derivados de piperazina más simples.
Propiedades
Número CAS |
84344-57-0 |
|---|---|
Fórmula molecular |
C20H25N3O4 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-4-[3-(4-nitrophenoxy)propyl]piperazine |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-7-3-17(4-8-19)22-14-12-21(13-15-22)11-2-16-27-20-9-5-18(6-10-20)23(24)25/h3-10H,2,11-16H2,1H3 |
Clave InChI |
LDDREPMFPDQYGM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)CCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


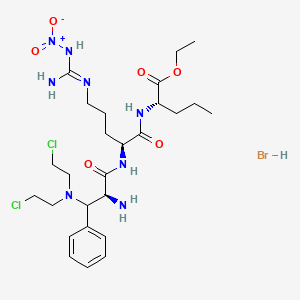
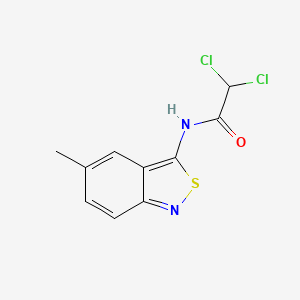
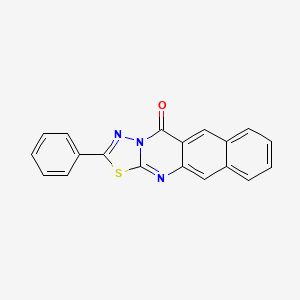
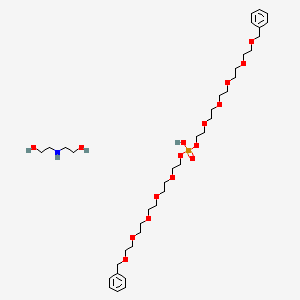
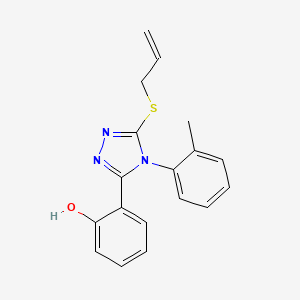

![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
